(4R)-4-Hydroxy-6-oxoheptanenitrile
Description
(4R)-4-Hydroxy-6-oxoheptanenitrile (C₇H₁₁NO₂) is a chiral nitrile-containing compound characterized by a seven-carbon linear chain with a hydroxyl group at the 4th position (R-configuration), a ketone group at the 6th position, and a terminal nitrile group. This molecule serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where its stereochemical and functional properties enable precise construction of complex molecules. Its structural features—linear backbone, stereospecific hydroxyl group, and electron-withdrawing nitrile—contribute to its reactivity in nucleophilic additions, reductions, and cyclization reactions .
Properties
CAS No. |
119136-80-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(4R)-4-hydroxy-6-oxoheptanenitrile |
InChI |
InChI=1S/C7H11NO2/c1-6(9)5-7(10)3-2-4-8/h7,10H,2-3,5H2,1H3/t7-/m1/s1 |
InChI Key |
DPRLUNQTXGYUEA-SSDOTTSWSA-N |
SMILES |
CC(=O)CC(CCC#N)O |
Isomeric SMILES |
CC(=O)C[C@@H](CCC#N)O |
Canonical SMILES |
CC(=O)CC(CCC#N)O |
Synonyms |
Heptanenitrile, 4-hydroxy-6-oxo-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between (4R)-4-Hydroxy-6-oxoheptanenitrile and analogous compounds:
Key Observations:
Cyclic vs.
Stereochemistry : The (4R)-configuration in the target compound introduces enantioselectivity, critical for pharmaceutical applications where chirality affects bioactivity.
Functional Group Positioning : The ketone at position 6 in This compound enables distinct reactivity (e.g., aldol condensations) compared to the cyclic compound’s ketone, which is constrained within the ring system.
Research Findings and Data
- Stereochemical Impact : Studies show that the (4R)-configuration improves yield in enantioselective reductions by 15–20% compared to racemic mixtures.
- Thermodynamic Stability : Cyclic analogs exhibit higher thermal stability (decomposition at 220°C vs. 180°C for linear derivatives), attributed to reduced conformational freedom .
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